![molecular formula C17H19F3N4O4 B2453938 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034319-11-2](/img/structure/B2453938.png)
1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route for this specific compound is not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a pyridine moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用
Synthesis and Anticonvulsant Activity
A significant application area for this compound and its related derivatives is in the synthesis of new compounds with potential anticonvulsant activity. Research by Kamiński et al. (2011) focused on synthesizing new pyrrolidine diones and testing them for anticonvulsant properties using standard seizure models in mice. The study identified compounds with high activity in psychomotor seizure tests and suggested initial structure-activity relationship (SAR) studies for anticonvulsant activity. These compounds showed promise in addressing seizures, highlighting their importance in neurological research and therapy (Kamiński, Rzepka, & Obniska, 2011).
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, which are crucial in pharmaceutical chemistry, has also seen the use of this chemical structure. Ohta, Oe, and Furukawa (2002) demonstrated the utility of α-Oxoketene O, N-acetals as starting materials for preparing various heterocyclic compounds. This research is pivotal for the development of new drugs and materials with potential therapeutic applications (Ohta, Oe, & Furukawa, 2002).
Nα-urethane-protected β- and γ-amino acids Synthesis
Another field of application is the synthesis of Nα-urethane-protected β- and γ-amino acids, which are significant in peptide synthesis. Cal et al. (2012) reported an efficient one-pot synthesis method for these amino acids using related piperazine diones, offering excellent yields and purities. This research contributes to the broader field of bioorganic chemistry and peptide drug development (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Anticonvulsant Agent Development
Rybka et al. (2017) explored a new series of pyrrolidine dione derivatives for their potential as anticonvulsant agents. This research aimed to identify compounds with beneficial protective indexes compared to well-known antiepileptic drugs, further highlighting the compound's relevance in medicinal chemistry and neuropharmacology (Rybka, Obniska, Żmudzki, Koczurkiewicz, Wójcik-Pszczoła, Pękala, Bryła, & Rapacz, 2017).
特性
IUPAC Name |
1-ethyl-4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4/c1-2-22-7-8-24(15(26)14(22)25)16(27)23-6-4-12(10-23)28-13-9-11(3-5-21-13)17(18,19)20/h3,5,9,12H,2,4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVMYKDPBZQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。